molecular formula C11H10BrNO3S B8501653 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide

5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide

Cat. No.: B8501653
M. Wt: 316.17 g/mol
InChI Key: YPMPBMCHAWUZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to the thiophene ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-2-hydroxybenzaldehyde, which is then subjected to a Knoevenagel condensation with thiophene-2-carboxylic acid. The resulting product is further purified and converted into its hydrobromide salt form through a reaction with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. The final product is typically crystallized and dried to obtain the pure hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.

    Reduction: Formation of 3-amino-2-hydroxyphenylamine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxybenzoic acid: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the amino and hydroxyl groups.

    5-Amino-2-hydroxybenzoic acid: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is unique due to the combination of the thiophene ring with the amino and hydroxyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H10BrNO3S

Molecular Weight

316.17 g/mol

IUPAC Name

5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C11H9NO3S.BrH/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15;/h1-5,13H,12H2,(H,14,15);1H

InChI Key

YPMPBMCHAWUZCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C2=CC=C(S2)C(=O)O.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Amino-2-methoxy-phenyl)-thiophene-2-carboxylic acid 12b (2.2 g, 8.83 mmol) was dissolved in 20 mL of dichloromethane followed by dropwise addition of boron tribromide (35 mL, 35.32 mmol/L). The reaction mixture was reacted at room temperature for 1.5 hours. The reaction was monitored by TLC until the disappearance of the starting materials. Then 5 mL of methanol was added and the mixture was concentrated under reduced pressure. The residue was diluted with 100 mL of ethyl acetate and stirred for 1.5 hours. The mixture was filtered and the filter cake was dried to obtain the title compound 5-(3-amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide 12c (1.2 g, yield 57.1%) as a grey solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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